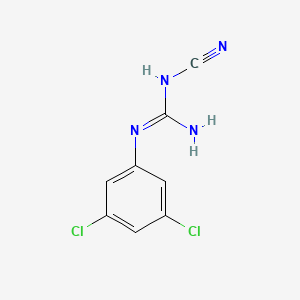![molecular formula C19H32O3Si B8484704 methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate](/img/structure/B8484704.png)
methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate is an organic compound with a complex structure that includes a silyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate typically involves the reaction of 4-(hydroxymethyl)phenylacetic acid with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a silyl ether intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form a silanol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the reaction.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylacetate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-(tert-butyl)phenyl)acetate
- Methyl 2-(4-(trimethylsilyloxy)methyl)phenyl)acetate
Uniqueness
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity of the silyl ether group are crucial .
Propiedades
Fórmula molecular |
C19H32O3Si |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate |
InChI |
InChI=1S/C19H32O3Si/c1-14(2)23(15(3)4,16(5)6)22-13-18-10-8-17(9-11-18)12-19(20)21-7/h8-11,14-16H,12-13H2,1-7H3 |
Clave InChI |
OLKLCGKPHFXEAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
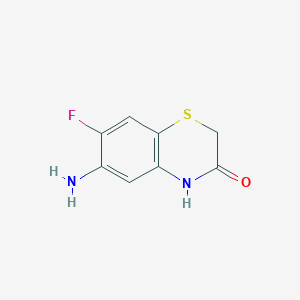
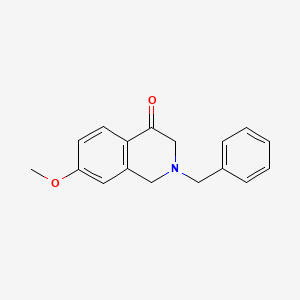
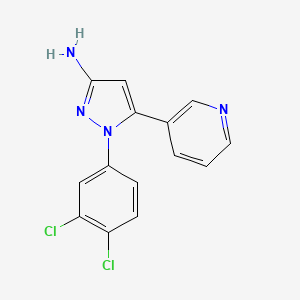
![tert-butyl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8484636.png)
![N-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B8484646.png)
![[(5-Bromo-2-nitro-phenyl)-isopropyl-amino]acetic acid](/img/structure/B8484661.png)

![2-Hydroxymethyl-3-methylpyrrolo [2,3-b]pyridine](/img/structure/B8484673.png)
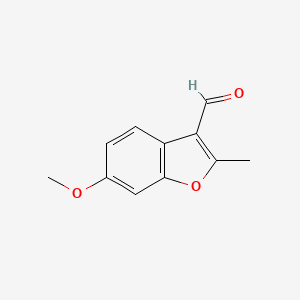
![Phenol, 3-methoxy-4-[5-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B8484686.png)
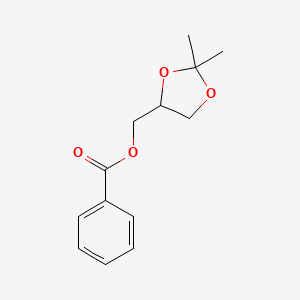
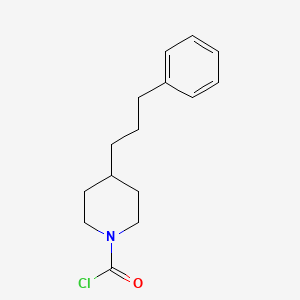
![Methyl [2-(vinyloxy)phenyl]acetate](/img/structure/B8484711.png)
